Acea 1011

概要

説明

ACEA-1011は、N-メチル-D-アスパラギン酸(NMDA)受容体のグリシン部位におけるアンタゴニストとして作用する新規化合物です。 この化合物は、特に疼痛管理と神経保護の分野における潜在的な治療用途について研究されています .

準備方法

ACEA-1011の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 特定の合成経路と反応条件は、専有であり、広く公開されていません。

化学反応の分析

ACEA-1011は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: 還元反応は、官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、さまざまな置換基を導入し、その結合親和性と効力を変化させることができます。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます

科学研究の用途

化学: NMDA受容体のグリシン部位を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体調節への影響について調査されています。

医学: 疼痛管理、神経保護、および神経疾患の治療における可能性を探求されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the glycine site of the NMDA receptor.

Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.

Medicine: Explored for its potential in pain management, neuroprotection, and treatment of neurological disorders.

Industry: Potential applications in the development of new therapeutic agents targeting the NMDA receptor

作用機序

ACEA-1011は、NMDA受容体のグリシン部位を拮抗することによってその効果を発揮します。 この阻害は、グルタミン酸による受容体の活性化を阻止し、それによって興奮性神経伝達を調節します。 分子標的はNMDA受容体サブユニットを含み、関与する経路はカルシウム流入と下流のシグナル伝達カスケードに関連しています .

類似化合物との比較

ACEA-1011は、NMDA受容体のグリシン部位に対する高い選択性においてユニークです。 類似の化合物には以下が含まれます。

ACEA-1021: 同様の特性を持つ別のグリシン部位アンタゴニスト。

ミラセミド: 異なる薬理学的効果を持つグリシン部位モジュレーター。

エリプロジル: ポリアミン部位に対する選択性を有するNMDA受容体アンタゴニスト

生物活性

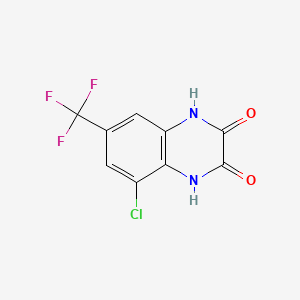

Acea 1011, chemically known as 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, is a synthetic compound that has shown significant promise in various biological applications, particularly in the modulation of the N-Methyl-D-Aspartate (NMDA) receptor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Physical State : Crystalline solid

- Key Functional Groups : Chlorinated and trifluoromethyl substituents enhance stability and reactivity.

This compound primarily acts as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activation by glutamate, it modulates excitatory neurotransmission, which is crucial in various neurological processes.

- Targets : NMDA receptor subunits

- Pathways Involved : Calcium influx and downstream signaling cascades.

Analgesic Properties

Research indicates that this compound exhibits notable analgesic activity. In animal models, it has demonstrated effectiveness in reducing pain associated with tonic pain conditions. The underlying mechanisms include:

- Modulation of Neurotransmitter Release : Alters the release of neurotransmitters involved in pain pathways.

- Inhibition of Pain Pathways : Directly affects the signaling pathways that mediate pain perception.

Comparative Analysis with Similar Compounds

This compound is distinguished from other glycine site antagonists due to its high selectivity for the NMDA receptor's glycine site. Below is a comparison with similar compounds:

| Compound | Mechanism of Action | Selectivity |

|---|---|---|

| This compound | Glycine site antagonist | High |

| Acea 1021 | Glycine site antagonist | Moderate |

| Milacemide | Glycine site modulator | Variable |

| Eliprodil | NMDA receptor antagonist | Polyamine site selectivity |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Analgesic Studies : In a study involving male Swiss albino mice, this compound was administered to assess its antinociceptive effects. Results indicated significant pain reduction compared to control groups, highlighting its potential as an analgesic agent .

- Neuroprotective Effects : Preclinical models have shown that this compound may provide neuroprotection by modulating excitatory neurotransmission, which is beneficial in conditions like ischemia or neurodegeneration.

- Potency Comparisons : Research comparing the potency of various NMDA receptor antagonists indicated that this compound displayed superior selectivity and efficacy in certain neuronal populations, particularly in sensory neurons .

特性

CAS番号 |

153504-72-4 |

|---|---|

分子式 |

C9H4ClF3N2O2 |

分子量 |

264.59 g/mol |

IUPAC名 |

5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |

InChIキー |

JDCKMCIQUXTYQI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |

正規SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |

外観 |

Solid powder |

Key on ui other cas no. |

153504-72-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。